7-Tetradecene-1,14-diol
Overview
Description
7-Tetradecene-1,14-diol is a chemical compound with the molecular formula C14H28O2 . It is a derivative of tetradecane, an alkane hydrocarbon with the chemical formula CH3(CH2)12CH3 .
Molecular Structure Analysis
The molecular structure of 7-Tetradecene-1,14-diol consists of a 14-carbon chain with a double bond between the 7th and 8th carbon atoms, and hydroxyl groups (-OH) attached to the 1st and 14th carbon atoms .Scientific Research Applications
Hydroformylation and Catalysis
- Hydroformylation in Microemulsions : The hydroformylation of 7-tetradecene using a water-soluble cobalt catalyst in microemulsions has been investigated, revealing that cobalt-based catalysts result in the isomerization of 7-tetradecene to yield more than 50% terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).
- Rhodium-Catalyzed Hydroformylation : Research has explored the hydroformylation of post-metathesis product 7-tetradecene using rhodium(I) Schiff base derived precatalysts, focusing on reaction parameters like temperature, pressure, and molar ratio. This resulted in high turnover numbers and selectivity for the primary branched aldehyde product (Breckwoldt et al., 2019).
Metathesis and Olefin Conversion
- Selective Metathesis in Ionic Liquids : The self-metathesis of 1-octene to form 7-tetradecene using ruthenium carbene complexes in ionic liquids has shown high conversion rates and selectivity, achieving product conversion of over 95% (Williams, Ajam, & Ranwell, 2006).
- Photocatalytic Metathesis : The photocatalytic metathesis of 1-octene using a specific catalyst system was studied for its efficiency in converting to 7-tetradecene, with factors affecting product distribution investigated (Imamoğlu, Zümreoglu, & Amass, 1986).
Environmental and Chemical Interactions
- Gas-Phase Reactions with OH Radicals : The gas-phase reactions of OH radicals with 7-tetradecene have been examined, focusing on the formation of hydroxynitrates and other products, providing insights into environmental interactions and pathways (Aschmann, Tuazon, Arey, & Atkinson, 2010).
- Oxidation by Pseudomonas aeruginosa : Studies have demonstrated the oxidation of 1-tetradecene by Pseudomonas aeruginosa, leading to the formation of specific monocarboxylic acids, indicating microbial interactions with 7-tetradecene (Markovetz, Klug, & Forney, 1967).
IndustrialApplications and Lubricant Production
- Supercritical-phase Process in Synthesis : A supercritical-phase Fischer–Tropsch synthesis co-fed with 1-tetradecene over Co/SiO2 catalysts showed enhanced mass transfers and an increased rate of formation of hydrocarbons larger than C14, indicating its role in the efficient synthesis of heavy hydrocarbons (Yan, Fan, Zhang, Zhou, & Fujimoto, 1998).
- Oligomerization for Lubricating Oil : The oligomerization of 1-tetradecene to create lubricant base oil has been studied, revealing the potential for synthesizing medium viscosity grades lubricants with desirable properties like high viscosity index and low pour point (Yi-cha, 2015).
properties
IUPAC Name |
(E)-tetradec-7-ene-1,14-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-2,15-16H,3-14H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMOKECUXXSOPU-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC=CCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCO)CC/C=C/CCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecene-1,14-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.